Cas no 76674-14-1 (1H-1,2,4-Triazole-1-ethanol,a,a-bis(4-fluorophenyl)-)
76674-14-1 structure
Product Name:1H-1,2,4-Triazole-1-ethanol,a,a-bis(4-fluorophenyl)-
N.o CAS:76674-14-1
MF:C16H13F2N3O
MW:301.290730237961
CID:567645
PubChem ID:131279
Update Time:2025-04-19
1H-1,2,4-Triazole-1-ethanol,a,a-bis(4-fluorophenyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-1,2,4-Triazole-1-ethanol,a,a-bis(4-fluorophenyl)-
- 1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
- 1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol;1-(2,3-Dimethylphenyl) piperazine monohydrochloride
- 1H-1,2,4-Triazole-1-ethanol,alpha-(4-chlorophenyl)-alpha-(4-fluorophenyl)
- 1H-1,2,4-Triazole-1-ethanol,alpha,alpha-bis(4-fluorophenyl)
- 1,1-Bis(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
- DTXSID90997990
- alpha,alpha-Bis(4-fluorophenyl)-as-triazoleethanol
- alpha,alpha-Bis(4-fluorophenyl)-1H-1,2,4-triazole-1-ethanol
- 1,1-di-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
- R 151885
- SCHEMBL9661013
- R151885
- 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-bis(4-fluorophenyl)-
- A839985
- 1H-1,2,4-Triazole-1-ethanol, alpha-(4-chlorophenyl)-alpha-(4-fluorophenyl)-
- 76674-14-1
- 1,1-Bis(4-Fluorophenyl)-2-(1,2,4-Triazol-1-ylEthanol
- R-151885
- 1,1-Di(4-fluorophenyl)-2-(1,2,4-triazole-1-yl)-ethanol
- ICI 151291
- AKOS040753683
-
- Inchi: 1S/C16H13F2N3O/c17-14-5-1-12(2-6-14)16(22,9-21-11-19-10-20-21)13-3-7-15(18)8-4-13/h1-8,10-11,22H,9H2
- Chave InChI: OGZYWIZILQBEJI-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C1C=CC(=CC=1)F)(CN1C=NC=N1)O
Propriedades Computadas
- Massa Exacta: 301.10300
- Massa monoisotópica: 301.103
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 4
- Complexidade: 333
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.3
- Superfície polar topológica: 50.9Ų
Propriedades Experimentais
- Densidade: 1.3015 (estimate)
- Ponto de ebulição: 494.8°C at 760 mmHg
- Ponto de Flash: 253.1°C
- Índice de Refracção: 1.6
- PSA: 50.94000
- LogP: 2.49240
1H-1,2,4-Triazole-1-ethanol,a,a-bis(4-fluorophenyl)- Informações de segurança
- Condição de armazenamento:库房通风低温干燥
1H-1,2,4-Triazole-1-ethanol,a,a-bis(4-fluorophenyl)- Literatura Relacionada
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
76674-14-1 (1H-1,2,4-Triazole-1-ethanol,a,a-bis(4-fluorophenyl)-) Produtos relacionados
- 81886-51-3(2-Desfluoro Fluconazole)
- 76674-21-0(flutriafol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornecedores recomendados
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
上海帛亦医药科技有限公司
Membro Ouro
CN Fornecedor
Reagente
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel